3-Chloro-2,6-bis(trifluoromethyl)pyridine
Description
Significance of Trifluoromethyl and Halogen Moieties in Heterocyclic Chemistry
The strategic incorporation of trifluoromethyl (CF₃) groups and halogen atoms into heterocyclic compounds is a cornerstone of modern medicinal and agricultural chemistry. rsc.org The trifluoromethyl group, in particular, is prized for its unique electronic and steric properties that can significantly alter the physicochemical characteristics of a parent molecule. nih.gov As a strong electron-withdrawing group with a compact steric profile, the CF₃ moiety can enhance a molecule's metabolic stability due to the strength of the carbon-fluorine bond, which is stronger than a carbon-hydrogen bond. mdpi.com This increased stability often translates to a longer biological half-life for drug candidates. mdpi.com Furthermore, the introduction of CF₃ groups can increase lipophilicity, which may improve a molecule's ability to permeate biological membranes. rsc.orgmdpi.com These properties are fundamental in the design of new therapeutic agents. mdpi.com
Halogens, such as chlorine, also play a critical role. Their inclusion in a molecule can influence its conformation and binding affinity to biological targets through steric effects and the formation of halogen bonds—a type of non-covalent interaction. The presence of halogens can modulate a compound's electronic properties and provide reactive sites for further chemical modification. acs.org When combined, the trifluoromethyl group and halogens on a heterocyclic scaffold create a powerful synergy, allowing for the fine-tuning of a molecule's reactivity, metabolic profile, and biological activity.
Overview of Pyridine (B92270) Derivatives as Key Research Targets
Pyridine and its derivatives are among the most significant classes of heterocyclic compounds, playing a vital role in fields ranging from medicinal chemistry to materials science. nih.govnih.gov The pyridine ring, a six-membered heteroaromatic structure containing one nitrogen atom, is a ubiquitous feature in many natural products, including vitamins and alkaloids. nih.govresearchgate.net This structural motif is also a privileged scaffold in drug design and discovery. nih.gov
The versatility of pyridine derivatives stems from their diverse biological and pharmacological activities. wisdomlib.org Compounds containing the pyridine nucleus have been developed as anti-inflammatory, antimicrobial, antiviral, and antitumor agents, among others. nih.govwisdomlib.org In addition to their therapeutic applications, pyridine derivatives are essential in the agrochemical industry, forming the basis for many herbicides and pesticides. nih.gov Their wide-ranging applications are due to their chemical properties, which allow for straightforward conversion into various functional derivatives, and their ability to improve the water solubility of potential pharmaceutical molecules. nih.gov
Role of 3-Chloro-2,6-bis(trifluoromethyl)pyridine within Fluorinated Pyridine Chemistry
Within the extensive family of fluorinated pyridines, this compound stands out as a key chemical intermediate with significant utility. evitachem.com Its structure, featuring a pyridine ring substituted with two potent electron-withdrawing trifluoromethyl groups at the 2 and 6 positions and a chlorine atom at the 3 position, imparts distinctive chemical reactivity. evitachem.com The strong electron-withdrawing nature of the two CF₃ groups makes the pyridine ring electron-deficient, which enhances its susceptibility to nucleophilic attack, particularly at the chlorine-substituted position. evitachem.com
This compound serves as a crucial building block in the synthesis of more complex molecules, especially in the agrochemical and pharmaceutical sectors. evitachem.com Its unique electronic and structural properties are leveraged to construct active ingredients for herbicides and pesticides. evitachem.comjst.go.jp The reactivity of this compound allows it to be a versatile precursor in reactions that require the introduction of a disubstituted trifluoromethylpyridine core, enabling the development of novel compounds with tailored biological activities. evitachem.comnih.gov
Compound Data
Below are the key physicochemical properties of the subject compound.
| Property | Value |
| Compound Name | This compound |
| CAS Number | 175136-26-2 |
| Molecular Formula | C₇H₂ClF₆N |
| Molecular Weight | 249.54 g/mol |
| LogP | ~3.77 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H2ClF6N |
|---|---|
Molecular Weight |
249.54 g/mol |
IUPAC Name |
3-chloro-2,6-bis(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H2ClF6N/c8-3-1-2-4(6(9,10)11)15-5(3)7(12,13)14/h1-2H |
InChI Key |
NSDPRQRSANCYMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Chemical Reactivity and Functionalization of 3 Chloro 2,6 Bis Trifluoromethyl Pyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine (B92270) chemistry, particularly for rings bearing electron-withdrawing substituents. In this reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group.
The trifluoromethyl (CF₃) group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. jst.go.jp In 3-Chloro-2,6-bis(trifluoromethyl)pyridine, the two CF₃ groups at the C-2 and C-6 positions synergistically decrease the electron density of the pyridine ring. This pronounced electron deficiency, or electrophilicity, makes the ring highly susceptible to attack by nucleophiles. evitachem.comnih.gov The strong inductive effect of the CF₃ groups stabilizes the negatively charged intermediate (a Meisenheimer-like complex) formed during the addition-elimination mechanism of the SNAr reaction, thereby lowering the activation energy and facilitating the substitution process. youtube.com This electronic activation is critical for overcoming the generally lower reactivity of a chlorine atom at the 3-position of a pyridine ring compared to those at the 2- or 4-positions. youtube.com
The activated pyridine ring of this compound readily undergoes SNAr reactions with a range of nucleophiles. The primary site of attack is the carbon atom bearing the chlorine, as chloride is an excellent leaving group. Various nucleophiles, including amines, alkoxides, and thiolates, can displace the C-3 chlorine atom to yield functionalized pyridine derivatives. youtube.comrsc.org
While the displacement of the chlorine atom is the most common pathway, the strong activation by the adjacent CF₃ groups can also influence the reactivity of the trifluoromethyl groups themselves. In some reactions involving highly electron-deficient pyridines, the trifluoromethyl group can also be displaced by certain nucleophiles, although this typically requires more forcing conditions than halogen displacement. rsc.org The relative reactivity depends on the nature of the nucleophile and the specific reaction conditions employed.
| Nucleophile (Nu-H) | Target Group | Product Structure | Reaction Conditions |
| R-NH₂ (Amine) | Chlorine | 2,6-bis(trifluoromethyl)-3-(R-amino)pyridine | Base, Solvent, Heat |
| R-OH (Alcohol) | Chlorine | 3-alkoxy-2,6-bis(trifluoromethyl)pyridine | Strong Base (e.g., NaH) |
| R-SH (Thiol) | Chlorine | 3-(alkylthio)-2,6-bis(trifluoromethyl)pyridine | Base (e.g., K₂CO₃) |
This table represents generalized potential SNAr reactions based on the established reactivity of activated halopyridines.
Cross-Coupling Methodologies
Transition-metal-catalyzed cross-coupling reactions have become indispensable tools for C-C and C-N bond formation. For this compound, these methods provide powerful strategies for introducing complex molecular fragments.
Palladium-catalyzed amination, or the Buchwald-Hartwig amination, enables the formation of C-N bonds by coupling aryl halides with amines. wiley.com This reaction is highly effective for aryl chlorides, including electron-deficient heterocyclic systems like this compound. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.net The choice of ligand is crucial for achieving high yields, especially with sterically hindered or electronically deactivated substrates. wiley.comresearchgate.net This methodology allows for the synthesis of a wide array of N-aryl pyridine derivatives, which are important scaffolds in pharmaceuticals and agrochemicals. researchgate.net
| Amine | Palladium Precursor | Ligand | Base | Yield (%) |
| Aniline | Pd₂(dba)₃ | XPhos | NaOt-Bu | High |
| Morpholine | Pd(OAc)₂ | RuPhos | K₂CO₃ | Good-High |
| Benzylamine | Pd(OAc)₂ | cataCXium® A | KOt-Bu | High |
This table illustrates typical components and expected outcomes for Buchwald-Hartwig amination reactions based on general protocols for aryl chlorides.
The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction for forming C-C bonds between an organoboron compound (like an arylboronic acid) and a halide. rsc.org In the case of this compound, the reaction occurs regioselectively at the C-3 position, replacing the chlorine atom with an aryl group from the boronic acid. beilstein-journals.org This selectivity is due to the presence of the single C-Cl bond available for oxidative addition to the palladium(0) catalyst. The reaction provides a direct route to 3-aryl-2,6-bis(trifluoromethyl)pyridines, which are valuable precursors for more complex molecules. researchgate.netresearchgate.net
The C-3 position of this compound is flanked by two bulky trifluoromethyl groups at the C-2 and C-6 positions. This steric hindrance can pose a significant challenge for cross-coupling reactions, potentially slowing down or inhibiting the reaction. beilstein-journals.org Achieving successful Suzuki-Miyaura coupling at this sterically congested site often requires careful optimization of reaction conditions. This includes the selection of palladium catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or P(tBu)₃) that can promote the difficult oxidative addition step and facilitate the subsequent reductive elimination to form the product. beilstein-journals.orgacs.org Despite the steric challenge, these optimized conditions enable the efficient synthesis of highly substituted biaryl compounds. beilstein-journals.org
Regioselective Suzuki-Miyaura Reactions with Arylboronic Acids
Directed C-H Functionalization and Metalation Reactions
The substitution pattern of this compound creates a unique environment for directed C-H functionalization, primarily targeting the sole remaining hydrogen atom at the C-4 position.
The strong inductive electron-withdrawing nature of the two trifluoromethyl groups and the chlorine atom significantly increases the acidity of the proton at the C-4 position. evitachem.com This enhanced acidity is expected to make the compound susceptible to regioselective deprotonation by strong, non-nucleophilic bases, such as lithium diisopropylamide (LDA). The use of a non-nucleophilic base is crucial to prevent competitive nucleophilic aromatic substitution at the chlorine-bearing C-3 position. This metalation would generate a highly reactive pyridyl anion specifically at the C-4 position, which could then serve as a potent nucleophile in subsequent reactions with a variety of electrophiles to introduce new functional groups at this site.
Transition metal-catalyzed C-H borylation has emerged as a powerful and atom-economical method for the functionalization of heteroaromatic compounds. researchgate.net For substrates like this compound, this strategy offers a direct route to valuable organoboron intermediates.
Iridium-catalyzed C-H borylation is a highly effective method for converting C-H bonds in trifluoromethyl-substituted pyridines into C-B bonds, yielding versatile pyridylboronic esters. digitellinc.com The reaction is typically performed using an iridium precatalyst, such as [Ir(OMe)(COD)]₂, in combination with a bidentate nitrogen ligand like 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy). researchgate.net Research on various unsymmetrical 2,6-disubstituted pyridines has demonstrated that this catalytic system reliably produces the corresponding 4-borylated pyridines in good to excellent yields. digitellinc.com These reactions are often carried out neat, without any solvent, at elevated temperatures. digitellinc.comacs.org The resulting pyridylboronic esters are valuable synthetic precursors, amenable to further transformations. digitellinc.com
The regioselectivity of the iridium-catalyzed C-H borylation of 2,6-disubstituted pyridines is predominantly governed by steric factors. digitellinc.comacs.org In the case of this compound, the two bulky trifluoromethyl groups at the C-2 and C-6 positions effectively shield the adjacent C-3 and C-5 positions. This steric hindrance directs the large iridium catalyst complex to selectively activate the only accessible C-H bond at the C-4 position, leading to exclusive formation of the 4-borylated product. digitellinc.comumich.edu
From an electronic standpoint, the lone pair of the pyridine nitrogen can inhibit the iridium catalyst by coordinating to its vacant site. rsc.orgnih.gov However, the presence of substituents at both the C-2 and C-6 positions physically blocks this coordination, which allows the catalytic borylation to proceed efficiently. rsc.orgnih.gov This combination of overwhelming steric direction and mitigation of catalyst inhibition makes 2,6-disubstituted pyridines, including the target compound, excellent substrates for selective C-4 borylation. umich.edu
| Substrate | Borylation Position | Product | Yield |
|---|---|---|---|
| 2-Chloro-6-(trifluoromethyl)pyridine | C-4 | 2-Chloro-4-(Bpin)-6-(trifluoromethyl)pyridine | 85% |
| 2-Bromo-6-(trifluoromethyl)pyridine | C-4 | 2-Bromo-4-(Bpin)-6-(trifluoromethyl)pyridine | 84% |
| 2-Methoxy-6-(trifluoromethyl)pyridine | C-4 | 2-Methoxy-4-(Bpin)-6-(trifluoromethyl)pyridine | 83% |
| 2-Amino-6-(trifluoromethyl)pyridine | C-4 | 2-Amino-4-(Bpin)-6-(trifluoromethyl)pyridine | 75% |
Transition Metal-Catalyzed C-H Borylation
Oxidation and Reduction Pathways
The nitrogen atom in the pyridine ring retains its nucleophilic character and can undergo oxidation, providing another avenue for functionalization.
The oxidation of a pyridine to a pyridine N-oxide is a fundamental transformation that alters the electronic properties of the ring, often activating it toward nucleophilic and electrophilic substitution reactions. researchgate.net This conversion is commonly achieved by treating the pyridine derivative with a peroxy acid. nih.gov
For this compound, the formation of the corresponding N-oxide can be accomplished using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA). nih.gov While the pyridine ring is highly electron-deficient, the nitrogen atom's lone pair remains available for oxidation. This method has proven effective for a wide range of substituted pyridines, including those with electron-withdrawing chloro-substituents and other complex substitution patterns. nih.govgoogle.com The resulting this compound N-oxide would be a valuable intermediate for further synthetic modifications.
Generation of Partially and Fully Reduced Pyridine Derivatives
The reduction of the pyridine ring in trifluoromethyl-substituted compounds presents a pathway to partially and fully saturated heterocyclic systems, such as piperidines, which are common scaffolds in pharmaceuticals. The hydrogenation of fluorinated pyridines can be achieved using heterogeneous catalysts, although the reaction conditions must be carefully controlled to avoid side reactions like defluorination. nih.gov
Catalytic hydrogenation of pyridines bearing trifluoromethyl groups can lead to the corresponding piperidines. For instance, rhodium and ruthenium-based catalysts have been shown to be effective for the hydrogenation of various functionalized pyridines. rsc.orgacs.org A study on the heterogeneous hydrogenation of fluorinated pyridines demonstrated that it is possible to selectively reduce the pyridine ring while tolerating other aromatic systems. nih.gov However, the process can sometimes be accompanied by the formation of non-fluorinated piperidines as byproducts. nih.gov
The choice of catalyst and reaction conditions is crucial for achieving the desired level of reduction and selectivity. For example, rhodium oxide (Rh₂O₃) has been reported as an effective catalyst for the reduction of various unprotected pyridines under mild conditions, tolerating functional groups like esters and amides. rsc.orgrsc.org The full hydrogenation of a substituted pyridine to a piperidine (B6355638) derivative has also been investigated using a Lewis acid catalyst, proceeding through dihydropyridine (B1217469) and tetrahydropyridine (B1245486) intermediates. rsc.org
Table 1: Examples of Catalytic Hydrogenation of Substituted Pyridines
| Catalyst | Substrate Type | Product Type | Key Observations |
| Heterogeneous Rhodium | Fluorinated Pyridines | Fluorinated Piperidines | Chemoselective reduction is possible, but defluorination can be a side reaction. nih.gov |
| Rh₂O₃ | Functionalized Pyridines | Functionalized Piperidines | Effective under mild conditions; tolerates various functional groups. rsc.orgrsc.org |
| Lewis Acid | Substituted Pyridines | Piperidines | Proceeds via stepwise reduction through di- and tetrahydro-intermediates. rsc.org |
Derivatization Strategies for Cyanopyridine and Carboxylic Acid Analogues
The chloro-substituent at the 3-position of 2,6-bis(trifluoromethyl)pyridine (B1297899) serves as a versatile starting point for the introduction of other functional groups, notably the cyano and carboxylic acid moieties. These transformations typically involve nucleophilic substitution or metal-mediated reactions.
Palladium-catalyzed cyanation is a powerful method for converting aryl and heteroaryl chlorides to their corresponding nitriles. nih.govrsc.org This reaction generally employs a palladium catalyst, a phosphine ligand, and a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]). nih.govresearchgate.net The application of such a methodology to this compound would be expected to yield 3-cyano-2,6-bis(trifluoromethyl)pyridine, a valuable precursor for further chemical modifications. The electron-withdrawing nature of the trifluoromethyl groups would likely facilitate the nucleophilic substitution of the chlorine atom.
The cyano group of a cyanopyridine derivative can be readily converted into a variety of other functional groups. One such transformation is the conversion to a thioamide, which is a functional group of interest in medicinal chemistry. nih.gov This conversion can be achieved by treating the nitrile with a sulfurating agent.
A concise synthesis of a mono-thioamide from 3,5-dicyano-6-trifluoromethylpyridine has been reported, demonstrating the selective conversion of one cyano group. figshare.comresearchgate.net This suggests that a similar transformation could be applied to 3-cyano-2,6-bis(trifluoromethyl)pyridine to furnish the corresponding 2,6-bis(trifluoromethyl)pyridine-3-thiocarboxamide. Common reagents for the thionation of nitriles include hydrogen sulfide (B99878), Lawesson's reagent, or elemental sulfur in the presence of an amine. organic-chemistry.org
Table 2: General Methods for Thionation of Nitriles
| Reagent | Conditions | Product | Reference |
| Hydrogen Sulfide/Ammonia | Varies | Thioamide | figshare.com |
| Lawesson's Reagent | Heating in inert solvent | Thioamide | organic-chemistry.org |
| Elemental Sulfur/Amine | Varies | Thioamide | researchgate.net |
An alternative strategy for introducing a carboxylic acid group involves the metalation of the pyridine ring followed by quenching with carbon dioxide. The regioselectivity of the metalation is directed by the substituents on the ring. The strong electron-withdrawing nature of the two trifluoromethyl groups at positions 2 and 6 significantly increases the acidity of the proton at the 4-position, and to a lesser extent, the 5-position.
However, the presence of the chlorine atom at the 3-position allows for halogen-metal exchange or directed ortho-metalation. Studies on the direct metalation of trifluoromethyl-substituted pyridines have shown that the site of deprotonation can be controlled by the choice of the metalating agent. researchgate.netcapes.gov.br For instance, 2-(trifluoromethyl)pyridine (B1195222) can be selectively metalated at either the 3- or 6-position depending on the reagent used. researchgate.net In the case of 3-chloropyridines, regioselective lithiation at the 2- or 4-position has been reported. nih.govresearchgate.net
For this compound, it is plausible that a strong lithium amide base, such as lithium diisopropylamide (LDA), could direct metalation to the 4-position due to the activating effect of the adjacent trifluoromethyl group and the chloro substituent. Subsequent quenching of the resulting lithiated intermediate with solid carbon dioxide (dry ice) would yield the corresponding 2,6-bis(trifluoromethyl)nicotinic acid.
Table 3: Regioselectivity in the Lithiation of Substituted Pyridines
| Substrate | Reagent | Position of Lithiation | Reference |
| 2-(Trifluoromethyl)pyridine | Varies | 3- or 6- | researchgate.net |
| 4-(Trifluoromethyl)pyridine | Varies | 2- or 3- | researchgate.net |
| 3-Chloropyridine (B48278) | n-BuLi/LiDMAE | 2- | researchgate.net |
| 3-Chloropyridine | LDA | 4- | nih.gov |
Despite a comprehensive search for scientific literature, patents, and chemical databases, no specific experimental spectroscopic or crystallographic data for the compound This compound (CAS No. 400-80-6) could be located.
Therefore, it is not possible to provide the detailed research findings, data tables, and in-depth analysis for the requested sections and subsections as outlined. The generation of a thorough, informative, and scientifically accurate article focusing solely on the advanced spectroscopic and structural characterization of this specific compound cannot be fulfilled without access to primary experimental data from sources such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Gas Chromatography (GC).
Information on related pyridine compounds is available, but per the strict instructions to focus solely on "this compound" and not introduce information outside the explicit scope, an article cannot be constructed.
Computational Chemistry and Mechanistic Elucidation Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties and predict the chemical behavior of molecules. For 3-chloro-2,6-bis(trifluoromethyl)pyridine, DFT calculations are crucial for understanding how its unique substitution pattern influences its reactivity. The pyridine (B92270) ring, inherently electron-deficient, is made significantly more so by the presence of two strongly electron-withdrawing trifluoromethyl (CF₃) groups at the 2 and 6 positions. evitachem.com This pronounced electrophilicity is a key feature of its chemical character. evitachem.com
DFT calculations can map the electron density distribution, identify frontier molecular orbitals (HOMO and LUMO), and calculate the molecular electrostatic potential (MEP). These calculations would typically show a low electron density on the pyridine ring, with the LUMO being of low energy and primarily located on the ring system, indicating its susceptibility to nucleophilic attack. The MEP map would highlight electropositive regions on the ring carbons and the hydrogen atom, indicating sites prone to reaction.
One of the key applications of DFT is the prediction of reaction selectivity. For this compound, which has two C-H bonds and one C-Cl bond available for functionalization, DFT can help predict the most likely site of reaction under various conditions. By calculating the energies of potential intermediates and transition states for reactions at different positions, researchers can determine the most energetically favorable pathway.
For instance, in cross-coupling reactions, DFT can model the oxidative addition, transmetalation, and reductive elimination steps. The calculations can predict whether a catalyst is more likely to activate the C-Cl bond at the C3 position or one of the C-H bonds at the C4 or C5 positions. The strong electron-withdrawing nature of the CF₃ groups significantly influences the acidity of the ring protons and the reactivity of the C-Cl bond, factors that can be quantified through computational models to predict regioselectivity.
While the pyridine ring itself is planar, the trifluoromethyl groups are not static and can rotate around the C-CF₃ bonds. DFT calculations can be used to determine the rotational barriers and identify the most stable conformation (the geometry with the lowest energy). This analysis is important as the orientation of the CF₃ groups can influence the molecule's steric environment and its interaction with other reagents or catalysts.
Furthermore, DFT is employed to calculate the vibrational frequencies of the molecule. These theoretical frequencies can be correlated with experimental data from infrared (IR) and Raman spectroscopy. By comparing the calculated and experimental spectra, a precise assignment of vibrational modes to specific bond stretches, bends, and torsions can be made, confirming the molecular structure and providing a deeper understanding of its bonding characteristics.
Mechanistic Pathways of Functionalization Reactions
Understanding the step-by-step mechanism of functionalization is key to controlling reaction outcomes. For substituted pyridines, computational and experimental studies have revealed complex pathways involving various intermediates and competing kinetic and thermodynamic influences.
In the functionalization of 2,6-disubstituted pyridines, deprotonation is a common strategy to create a reactive site. Studies on this class of compounds have shown that strong bases can directly remove a proton, typically from the C4 position, to form an anionic intermediate. researchgate.net This process can be observed and studied using techniques like rapid injection NMR. researchgate.net For this compound, the C4-H is expected to be the most acidic proton due to the inductive effects of the adjacent CF₃ group and the nitrogen atom. The formation of a 4-pyridyl anion intermediate is a plausible mechanistic step in reactions involving strong bases, which then allows for subsequent reaction with an electrophile. researchgate.net
The final product of a chemical reaction is not always the most stable one possible. The outcome can be dictated by the reaction speed (kinetic control) or by the stability of the product (thermodynamic control). In the functionalization of substituted pyridines, both scenarios are observed. nih.gov
Mechanistic studies on related systems have established that an initial reaction may occur at the site that is easiest to access or has the lowest activation energy (the kinetic product). nih.govresearchgate.net However, if the reaction is reversible, this initial product can isomerize over time to a more stable product (the thermodynamic product). nih.gov For this compound, a reaction might initially occur at the most acidic C4 position under kinetic control. However, depending on the reaction conditions and the possibility of equilibration, rearrangement to a more thermodynamically stable isomer could occur. DFT calculations are essential for mapping the energy landscape of such reactions, comparing the activation barriers to form different products (kinetics) and the relative energies of the final products (thermodynamics). nih.gov
Theoretical Investigations of Reactivity Models for Catalytic Processes
Theoretical models are vital for understanding and improving catalytic processes involving substrates like this compound. Catalytic cycles often involve multiple steps and transient species that are difficult to observe experimentally. Computational modeling can provide a detailed picture of the entire catalytic cycle.
For example, in a palladium-catalyzed cross-coupling reaction, theoretical investigations can model the interaction of the pyridine with the catalyst, the mechanism of oxidative addition at the C-Cl bond, the nature of the transmetalation intermediate, and the final reductive elimination step that forms the product and regenerates the catalyst. These models can explain how the electronic properties of the ligands on the metal and the substrate itself influence reaction efficiency and selectivity. By understanding these interactions at a molecular level, more efficient and selective catalysts can be designed for the targeted functionalization of this and other challenging heterocyclic molecules.
Emerging Research Directions and Future Prospects
Development of Novel Catalytic Systems for Selective Transformations
The functionalization of the pyridine (B92270) ring in 3-chloro-2,6-bis(trifluoromethyl)pyridine presents a significant challenge due to the deactivating effect of the trifluoromethyl groups. Future research will likely concentrate on the development of highly active and selective catalytic systems capable of overcoming this inherent low reactivity.
One promising area is the use of advanced transition-metal catalysis. While palladium-catalyzed cross-coupling reactions are a mainstay in organic synthesis, their application to highly electron-deficient pyridines like the title compound can be sluggish. Research is anticipated to explore more potent catalytic systems, potentially employing specialized ligands that can enhance the oxidative addition step and promote efficient coupling at the less reactive positions of the pyridine ring. For instance, the development of cobalt and iron-based bis(imino)pyridine catalysts, which have shown high activity in other transformations, could be adapted for the selective functionalization of this scaffold. researchgate.net
Furthermore, C–H activation represents a powerful tool for the direct functionalization of heterocyclic compounds. beilstein-journals.org Novel catalytic systems based on rhodium, iridium, or palladium could enable the regioselective introduction of new substituents at the C-4 and C-5 positions, which are challenging to access through classical methods. The development of catalysts that can differentiate between the available C-H bonds on this electron-poor ring is a key objective for future investigations.
Organocatalysis also presents a burgeoning field of research. jourcc.com The design of new organocatalysts, such as chiral ammonium (B1175870) salts or N-heterocyclic carbenes, could facilitate novel transformations of this compound and its derivatives, offering alternative, metal-free pathways to valuable new molecules.
A summary of potential catalytic systems for future exploration is presented in the table below.
| Catalytic System | Potential Transformation | Rationale |
| Advanced Palladium Catalysts with Custom Ligands | Cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) at C-4 and C-5 | Overcoming the deactivating effect of CF3 groups |
| Cobalt/Iron Bis(imino)pyridine Complexes | Olefin oligomerization/polymerization, C-H functionalization | High activity and potential for novel reactivity |
| Rhodium/Iridium C-H Activation Catalysts | Direct introduction of functional groups at C-4 and C-5 | Atom-economical and regioselective synthesis |
| Chiral Organocatalysts | Asymmetric synthesis of derivatives | Metal-free approach to enantiomerically enriched compounds |
Exploration of Undiscovered Reactivity Modes
The strong electron-withdrawing nature of the two trifluoromethyl groups in this compound significantly influences its reactivity, making the pyridine ring highly electrophilic. evitachem.com While nucleophilic aromatic substitution of the chlorine atom is a known reaction pathway, there is considerable scope for exploring undiscovered modes of reactivity.
Future research could investigate dearomatization reactions, where the pyridine ring is converted into a non-aromatic, three-dimensional structure. The electron deficiency of the ring could make it susceptible to attack by powerful nucleophiles or organometallic reagents, leading to the formation of novel di- or tetrahydropyridine (B1245486) derivatives. These products could serve as valuable building blocks for the synthesis of complex molecules with interesting biological properties.
Another area of potential exploration is the reactivity of the trifluoromethyl groups themselves. While generally considered robust, under specific catalytic conditions, C-F bond activation could become a viable transformation. The development of catalysts capable of selectively activating a C-F bond in the presence of a C-Cl bond would open up unprecedented opportunities for the functionalization of this molecule.
Furthermore, the combination of the chloro and trifluoromethyl substituents may give rise to unique reactivity in pericyclic reactions, such as cycloadditions. The electron-poor nature of the pyridine ring could make it a good dienophile or dipolarophile in reactions with electron-rich partners, leading to the synthesis of novel fused heterocyclic systems. The exploration of photochemical and electrochemical activation methods could also unveil new reaction pathways that are not accessible under thermal conditions.
Integration with Flow Chemistry and Sustainable Synthesis Methodologies
In line with the growing emphasis on green chemistry in the chemical industry, future research will undoubtedly focus on developing more sustainable and efficient methods for the synthesis and functionalization of this compound. citedrive.comresearchgate.netacs.org
Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for process automation and scalability. acs.org The integration of the synthesis of this compound and its derivatives into continuous-flow systems could lead to higher yields, reduced reaction times, and minimized waste generation. For instance, hazardous fluorination or chlorination steps could be performed more safely in a flow reactor.
The development of one-pot, multicomponent reactions for the synthesis of complex derivatives from simple precursors is another key aspect of sustainable chemistry. nih.govnih.gov Designing such reactions that incorporate the this compound scaffold would significantly improve the efficiency of synthetic routes to new materials and biologically active compounds.
Moreover, the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, and the development of solvent-free reaction conditions will be crucial for reducing the environmental impact of synthetic processes involving this compound. The exploration of alternative energy sources, such as microwave and ultrasonic irradiation, can also contribute to more sustainable synthetic protocols by reducing energy consumption and reaction times. acs.org The development of recyclable catalysts, for example, by immobilizing them on solid supports, will further enhance the sustainability of these processes.
Q & A
Basic: What are the common synthetic routes for 3-Chloro-2,6-bis(trifluoromethyl)pyridine, and how can reaction efficiency be optimized?
Answer:
The compound is synthesized via halogenation and trifluoromethylation of pyridine precursors. Key methods include:
- Catalytic Fluorination : Using catalysts like Pd or Cu in fluidized-bed reactors to introduce trifluoromethyl groups at specific positions. Reaction temperatures above 100°C and controlled stoichiometry improve yields (60–80%) .
- Regioselective Chlorination : Direct chlorination of bis(trifluoromethyl)pyridine derivatives under radical or electrophilic conditions. Optimizing solvent polarity (e.g., DMF or acetonitrile) and reaction time minimizes byproducts .
- Building Block Utilization : 4-Chloro-2,6-bis(trifluoromethyl)pyridine (CAS: EN300-6225485) serves as a precursor, with purification via column chromatography using hexane/ethyl acetate gradients .
Basic: How do chloro and trifluoromethyl groups influence the compound’s electronic properties, and what analytical techniques characterize these effects?
Answer:
- Electronic Effects : The electron-withdrawing trifluoromethyl groups reduce electron density on the pyridine ring, enhancing electrophilic substitution resistance. Chlorine further polarizes the ring, affecting reactivity in cross-coupling reactions .
- Analytical Methods :
- NMR : NMR identifies trifluoromethyl environments (δ −60 to −70 ppm). NMR detects deshielding at C-2 and C-6 due to chlorine .
- XRD : Resolves steric effects from substituents, confirming coplanarity of trifluoromethyl groups .
- IR Spectroscopy : C-F stretches appear at 1100–1250 cm, while C-Cl absorbs near 550–650 cm .
Advanced: What challenges arise in achieving regioselective functionalization, and how can computational chemistry guide reaction design?
Answer:
- Challenges : Steric hindrance from bulky trifluoromethyl groups and competing reaction pathways (e.g., C-4 vs. C-5 substitution) complicate regioselectivity .
- Computational Solutions :
- DFT Calculations : Predict activation energies for potential pathways. For example, Fukui indices identify nucleophilic attack sites .
- Docking Studies : Map steric/electronic landscapes to design directing groups (e.g., pyridinyl ligands) that favor specific positions .
- MD Simulations : Model solvent effects to optimize reaction media (e.g., polar aprotic solvents for SNAr reactions) .
Advanced: How can discrepancies in reported reaction yields for halogenated pyridines be systematically analyzed?
Answer:
- Root Causes : Variations in catalyst loading, impurity profiles (e.g., residual moisture), or inconsistent workup protocols.
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., temperature, catalyst type) .
- HPLC-MS Tracking : Monitor intermediate stability; degradation products (e.g., dechlorinated species) reduce yields .
- Cross-Validation : Compare kinetic data (e.g., Arrhenius plots) across studies to identify outlier conditions .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : N95 masks, nitrile gloves, and chemical-resistant lab coats to prevent inhalation/skin contact .
- Ventilation : Use fume hoods for synthesis/purification steps; the compound may release HF under hydrolysis .
- Storage : Inert atmosphere (argon) at −20°C to prevent degradation; silica gel desiccants minimize moisture .
Advanced: How is this compound applied in agrochemical research, and what mechanisms underlie its bioactivity?
Answer:
- Applications : Acts as a precursor for fungicides (e.g., fluazinam) by introducing chlorine/trifluoromethyl motifs that disrupt fungal membrane integrity .
- Mechanistic Studies :
Advanced: How does this compound contribute to high-performance polymer synthesis?
Answer:
- Role in Polymers : Serves as a monomer for fluorinated polyimides, improving thermal stability (>400°C) and reducing dielectric constants (<2.8) for microelectronics .
- Structure-Property Links :
Basic: What spectroscopic/chromatographic methods assess the compound’s purity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
